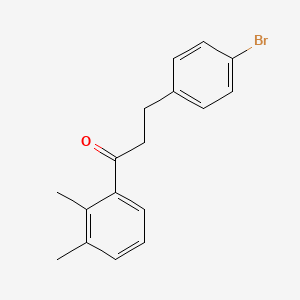![molecular formula C10H8N2O4 B1531251 (2S)-2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanoic acid CAS No. 1212191-11-1](/img/structure/B1531251.png)
(2S)-2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanoic acid
描述
(2S)-2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanoic acid, also known as 2-oxopyrrolidine-2-propanoic acid (OPPA), is an organic compound belonging to the class of pyrrolidines. It is a colorless solid that is soluble in water and other organic solvents. It has a wide range of applications in the fields of pharmaceuticals, biochemistry, and material science. OPPA is an important intermediate in the synthesis of various small molecules and peptides, and has been extensively studied in recent years.
科学研究应用
OPPA has a wide range of applications in the fields of pharmaceuticals, biochemistry, and material science. In pharmaceuticals, OPPA is used as an intermediate in the synthesis of various small molecules and peptides. In biochemistry, it has been used as a substrate for various enzymes, such as cytochrome P450 and glutathione S-transferase. In material science, it has been used as a precursor for the synthesis of polymers, nanomaterials, and other materials.
作用机制
The mechanism of action of OPPA is not completely understood. However, it is known that it can bind to proteins and other molecules, and can act as an inhibitor or activator of various enzymes. It is also known to interact with DNA and RNA, and to be involved in the regulation of gene expression.
Biochemical and Physiological Effects
OPPA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other molecules. It has also been shown to inhibit the activity of glutathione S-transferase, an enzyme involved in the detoxification of xenobiotics. In addition, OPPA has been shown to have anti-inflammatory and anti-oxidant properties, and to be involved in the regulation of gene expression.
实验室实验的优点和局限性
One of the main advantages of using OPPA in laboratory experiments is that it is relatively easy to synthesize, and it is available in a variety of forms. In addition, it is relatively stable, and can be stored for extended periods of time. However, it is important to note that OPPA is toxic and should be handled with care. In addition, it is not soluble in many solvents, and can be difficult to work with in certain laboratory conditions.
未来方向
There are a number of potential future directions for the use of OPPA. For example, it could be used in the development of novel drugs and other small molecules, as well as in the synthesis of polymers and nanomaterials. In addition, further research is needed to better understand the biochemical and physiological effects of OPPA, and to develop new methods for its synthesis. Finally, OPPA could be used in the development of new analytical methods, such as mass spectrometry, to identify and quantify its presence in various samples.
属性
IUPAC Name |
(2S)-2-(1,3-dioxopyrrolo[3,4-c]pyridin-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c1-5(10(15)16)12-8(13)6-2-3-11-4-7(6)9(12)14/h2-5H,1H3,(H,15,16)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFOJIEDSFXROIQ-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C2=C(C1=O)C=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)N1C(=O)C2=C(C1=O)C=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



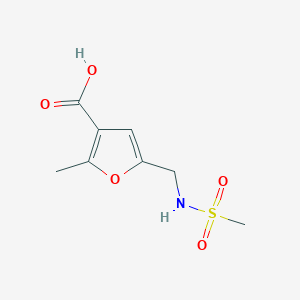
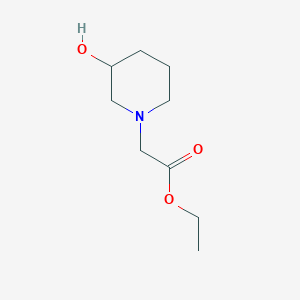
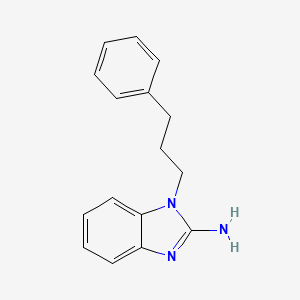
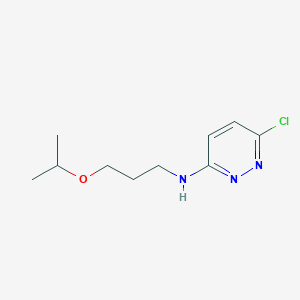




![2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}acetic acid](/img/structure/B1531180.png)
![(+/-)-cis-6-Hydroxy-1-methylbicyclo[4.3.0]nonane-2,7-dione](/img/structure/B1531181.png)



